Ethyl 4-methylpyrimidine-2-carboxylate

Description

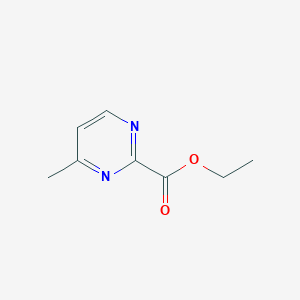

Structure

2D Structure

Properties

IUPAC Name |

ethyl 4-methylpyrimidine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-3-12-8(11)7-9-5-4-6(2)10-7/h4-5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHRCVXXVOGKTDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC=CC(=N1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10738180 | |

| Record name | Ethyl 4-methylpyrimidine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10738180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1196156-62-3 | |

| Record name | Ethyl 4-methylpyrimidine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10738180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

Ethyl 4-methylpyrimidine-2-carboxylate is a compound of increasing interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound is characterized by its pyrimidine ring structure, which is known for conferring various bioactive properties. Its molecular formula is , and it is classified as an ester derivative of pyrimidine.

1. Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing notable effectiveness:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) mg/mL |

|---|---|

| Staphylococcus aureus | 0.0195 |

| Escherichia coli | 0.0048 |

| Bacillus mycoides | 0.0048 |

| Candida albicans | 0.039 |

These results indicate that the compound may serve as a potential candidate for developing new antimicrobial agents, particularly against resistant strains .

2. Anti-inflammatory Effects

This compound has shown promising anti-inflammatory activity through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2. The compound's IC50 values were reported as follows:

| Compound | IC50 (μM) | Target Enzyme |

|---|---|---|

| This compound | 23.8 ± 0.20 | COX-2 |

| Standard (Celecoxib) | 0.04 ± 0.01 | COX-2 |

In vivo studies using carrageenan-induced paw edema models demonstrated that the compound significantly reduced inflammation, comparable to established anti-inflammatory drugs like indomethacin .

The biological activity of this compound can be attributed to several mechanisms:

- Nitric Oxide Production : The compound has been associated with the modulation of nitric oxide (NO) production, which plays a crucial role in mediating immune responses and inflammation .

- Inhibition of Pro-inflammatory Mediators : It inhibits the synthesis of pro-inflammatory cytokines such as IL-6 and IL-8, contributing to its anti-inflammatory effects .

Case Studies and Research Findings

A series of case studies have highlighted the therapeutic potential of this compound:

- Study on Antimicrobial Efficacy : In a controlled laboratory setting, the compound was tested against a panel of Gram-positive and Gram-negative bacteria, demonstrating superior activity compared to traditional antibiotics.

- Anti-inflammatory Study : In animal models, treatment with the compound resulted in a marked reduction in inflammation markers and improved recovery times in conditions mimicking arthritis.

- Cytotoxicity Assessment : Preliminary assessments indicated that this compound exhibited low cytotoxicity in human cell lines, suggesting its safety for therapeutic applications.

Scientific Research Applications

Pharmaceutical Applications

Ethyl 4-methylpyrimidine-2-carboxylate is primarily used as an intermediate in the synthesis of various pharmaceutical compounds. Its structural properties allow it to participate in multiple chemical reactions, making it valuable for drug development.

Key Uses:

- Anticancer Research : Studies have shown that this compound exhibits significant anticancer activity by inducing apoptosis in cancer cell lines such as MCF-7 and MDA-MB-231. The compound's IC50 values range from 1.75 to 12.91 μM, indicating a potent effect compared to standard chemotherapeutics like 5-Fluorouracil .

- Antimicrobial Activity : Research indicates that this compound demonstrates antimicrobial properties against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) for E. coli has been reported at 32 µg/mL .

Agricultural Chemistry

In the field of agrochemicals, this compound is employed in the formulation of pesticides and herbicides. Its efficacy in pest control contributes to enhanced agricultural yields and sustainability.

Applications:

- Pest Control : The compound is utilized to develop effective solutions for crop protection, aiding in the management of agricultural pests and diseases.

- Crop Yield Improvement : By improving the efficacy of agrochemicals, this compound plays a crucial role in enhancing crop productivity.

Biochemical Research

This compound is also significant in biochemical research, particularly in the development of assays to study enzyme activities and metabolic pathways.

Research Insights:

- Enzyme Activity Studies : Researchers use this compound to investigate enzyme kinetics and metabolic pathways, which are essential for understanding cellular functions .

- Biochemical Assays : It serves as a reagent in various biochemical assays, contributing to advancements in metabolic research.

Case Study 1: Anticancer Efficacy

A study evaluated the effects of this compound on MCF-7 breast cancer cells. The compound was administered at varying concentrations, revealing a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in early and late apoptotic cells upon treatment.

Case Study 2: Antimicrobial Activity

In another study focused on antimicrobial efficacy, this compound was tested against E. coli. The results demonstrated significant antibacterial properties with an MIC of 32 µg/mL, showcasing its potential as a therapeutic agent .

Comparison with Similar Compounds

Research Findings and Trends

Computational Studies

Density-functional theory (DFT) studies highlight the importance of exact exchange terms in modeling pyrimidine derivatives. Hybrid functionals (e.g., B3LYP) accurately predict thermochemical properties, such as atomization energies, with deviations <3 kcal/mol .

Preparation Methods

General Synthetic Route Overview

The preparation of ethyl 4-methylpyrimidine-2-carboxylate typically follows a sequence involving:

- Oxidation of ethyl 4-picoline-2-carboxylate to its oxynitride derivative

- Subsequent reduction to yield the ethyl 4-methylpiperidine-2-carboxylate hydrochloride or related esters

- Purification via extraction and recrystallization techniques

This sequence is supported by catalytic oxidation and hydrogenation steps under controlled temperature and pH conditions to ensure high yield and purity.

Detailed Preparation Steps

Oxidation to Ethyl 4-methylpyridine-2-carboxylate Oxynitride

- Starting Material: Ethyl 4-picoline-2-carboxylate

- Catalyst: Phosphomolybdic acid

- Oxidizing Agent: Hydrogen peroxide (30%)

- Solvent: Purified water

- Conditions: The reaction mixture is heated to 70-80 °C and stirred for 4-8 hours.

- pH Adjustment: After reaction completion, pH is adjusted to about 9.0 using sodium carbonate.

- Workup: Extraction with dichloromethane (DCM), washing, drying with anhydrous magnesium sulfate, and concentration.

- Purification: Recrystallization from petroleum ether and ethyl acetate.

- Yield: Approximately 92%

This step converts the methylpyridine ester into its oxynitride form, which is a key intermediate for subsequent reduction.

Reduction to Ethyl 4-methylpiperidine-2-carboxylate Hydrochloride

- Starting Material: Ethyl 4-methylpyridine-2-carboxylate oxynitride

- Catalyst: 10% Palladium on charcoal

- Reducing Agent: Anhydrous formic acid amine (formamide)

- Solvent: Methanol or ethanol

- Conditions: Reaction temperature maintained at 0-50 °C under normal pressure for 1-20 hours (typically around 10 hours at 30 °C).

- Workup: Filtration to remove catalyst, concentration of filtrate, extraction with ethyl acetate, washing, and pH adjustment to 1 with concentrated hydrochloric acid.

- Purification: Recrystallization from ethanol and ethyl acetate.

- Yield: Approximately 78%

This hydrogenation step reduces the oxynitride to the piperidine derivative, yielding ethyl 4-methylpiperidine-2-carboxylate hydrochloride with excellent purity and yield.

Reaction Conditions and Parameters Summary

| Step | Reagents/Catalysts | Solvent | Temperature (°C) | Time (hours) | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Oxidation | Phosphomolybdic acid, H2O2 | Water | 70-80 | 4-8 | 92 | pH adjusted to ~9 after reaction |

| Reduction | 10% Pd/C, anhydrous formamide | Methanol/EtOH | 0-50 (usually 30) | 1-20 (usually 10) | 78 | pH adjusted to 1 with HCl, catalyst filtered |

| Extraction & Purification | Dichloromethane, ethyl acetate | - | Room temperature | - | - | Recrystallization from petroleum ether/ethyl acetate |

Alternative Synthetic Routes and Related Compounds

While the above method is well-established for this compound derivatives, related pyrimidine esters such as 4-methyl-2-methylsulfanyl-pyrimidine-5-carboxylic acid ethyl ester have been synthesized via condensation of methyl carbamimidothioate with ethyl 2-(ethoxymethylene)acetoacetate in ethanol with triethylamine under reflux for 48 hours, yielding 81% of product after crystallization. Though this route is specific to a different pyrimidine ester, it exemplifies the diversity of preparation methods for substituted pyrimidine esters.

Research Findings and Industrial Relevance

- The described oxidation-reduction method is advantageous for industrial scale-up due to its relatively mild conditions, high yields, and straightforward purification.

- Use of phosphomolybdic acid as a catalyst for oxidation is effective and selective, minimizing by-products.

- The hydrogenation step using palladium on charcoal and formamide is efficient and operates under ambient pressure, which enhances safety and cost-effectiveness.

- The pH adjustments at various stages optimize product isolation and purity.

- Recrystallization from common solvents like ethanol and ethyl acetate ensures high-quality crystalline product suitable for further synthetic applications.

Summary Table of Preparation Method

| Step No. | Process Description | Key Reagents/Catalysts | Conditions | Yield (%) | Product Form |

|---|---|---|---|---|---|

| 1 | Oxidation of ethyl 4-picoline-2-carboxylate | Phosphomolybdic acid, H2O2 | 70-80 °C, 4-8 h, pH ~9 | 92 | Ethyl 4-methylpyridine-2-carboxylate oxynitride (solid) |

| 2 | Reduction to piperidine derivative | 10% Pd/C, anhydrous formamide | 0-50 °C (typically 30 °C), 10 h, pH 1 | 78 | Ethyl 4-methylpiperidine-2-carboxylate hydrochloride (white solid) |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing Ethyl 4-methylpyrimidine-2-carboxylate with high purity?

- Methodological Answer :

- Step 1 : Use nucleophilic substitution or condensation reactions starting from pyrimidine precursors. For example, methyl/ethyl carboxylate derivatives can be synthesized via esterification of pyrimidine carboxylic acids using ethanol under acidic catalysis .

- Step 2 : Optimize reaction parameters:

- Temperature : 60–80°C for esterification to minimize side reactions.

- Solvent : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency .

- Catalysts : Acid catalysts (e.g., H₂SO₄) or coupling agents (e.g., DCC) improve yields .

- Step 3 : Monitor reaction progress via TLC or HPLC. Purify via column chromatography (silica gel, ethyl acetate/hexane eluent) .

Q. Which spectroscopic and analytical techniques are most reliable for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Identify methyl (δ ~2.5 ppm) and ethyl ester (δ ~1.3 ppm for CH₃, δ ~4.3 ppm for CH₂) groups. Aromatic protons in the pyrimidine ring appear at δ ~8.0–9.0 ppm .

- ¹³C NMR : Confirm ester carbonyl (δ ~165–170 ppm) and pyrimidine carbons (δ ~150–160 ppm) .

- Infrared Spectroscopy (IR) : Detect ester C=O stretch (~1720 cm⁻¹) and pyrimidine ring vibrations (~1600 cm⁻¹) .

- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z ~166 for methyl analogs) and fragmentation patterns validate the structure .

Advanced Research Questions

Q. How can computational methods like Conceptual DFT (Density Functional Theory) predict the reactivity of this compound in substitution reactions?

- Methodological Answer :

- Step 1 : Calculate global reactivity indices (e.g., electronegativity, chemical hardness) using DFT to identify nucleophilic/electrophilic sites .

- Step 2 : Analyze Fukui functions to predict regioselectivity. For example, the ethynyl group in analogs like methyl 2-ethynylpyrimidine-4-carboxylate shows high reactivity at the ethynyl carbon .

- Step 3 : Validate predictions with experimental kinetic studies (e.g., monitoring reaction rates under varying conditions) .

Q. What strategies resolve contradictions in reported crystallographic data for this compound derivatives?

- Methodological Answer :

- Step 1 : Use SHELX programs (e.g., SHELXL) for high-resolution refinement. Compare residual factors (R values) to assess data quality .

- Step 2 : Check for twinning or disorder in the crystal lattice, which may cause discrepancies. For example, ethyl group rotamers in analogs like ethyl 6-chloro-2-(pyridin-2-yl)pyrimidine-4-carboxylate can lead to structural ambiguities .

- Step 3 : Cross-validate with spectroscopic data (e.g., NMR coupling constants) to confirm molecular conformations .

Q. How can researchers design experiments to evaluate the biological activity of this compound derivatives?

- Methodological Answer :

- Step 1 : Use molecular docking to identify potential targets (e.g., enzymes, receptors). Pyrimidine derivatives often interact with kinase active sites .

- Step 2 : Conduct in vitro assays:

- Antimicrobial : Broth microdilution to determine MIC (Minimum Inhibitory Concentration) against bacterial/fungal strains .

- Anti-inflammatory : Measure inhibition of COX-2 or TNF-α production in cell models .

- Step 3 : Optimize pharmacokinetic properties (e.g., solubility, metabolic stability) via structural modifications, such as introducing electron-withdrawing groups .

Data Contradiction Analysis

Q. Why do synthetic yields of this compound vary significantly across studies?

- Methodological Answer :

- Factor 1 : Reaction scale and solvent purity. Industrial-scale flow reactors improve reproducibility compared to batch methods .

- Factor 2 : Competing side reactions (e.g., hydrolysis of ester groups under acidic conditions). Use anhydrous solvents and inert atmospheres to mitigate this .

- Factor 3 : Differences in purification techniques. HPLC or recrystallization yields higher purity (>95%) than simple filtration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.